![molecular formula C13H18N4 B13327879 2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13327879.png)
2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine moiety further enhances its biological activity, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-methylimidazole with a suitable aldehyde or ketone, followed by cyclization with a piperidine derivative, can yield the desired compound. Catalysts such as palladium or rhodium complexes are often employed to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of microwave irradiation and high-throughput screening can also optimize reaction conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine
- 2-methyl-3-(piperidin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine
- 2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-c]pyridine
Uniqueness
What sets 2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine apart from similar compounds is its unique structural configuration, which may confer distinct pharmacological properties. The specific positioning of the piperidine moiety can influence its binding affinity and selectivity towards molecular targets, making it a promising candidate for drug development .
Biological Activity
2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, structure-activity relationships (SAR), and relevant case studies.
- Common Name: this compound hydrochloride
- CAS Number: 2279124-41-1
- Molecular Formula: C13H19ClN4
- Molecular Weight: 266.77 g/mol
Property | Value |
---|---|
Molecular Formula | C13H19ClN4 |
Molecular Weight | 266.77 g/mol |
CAS Number | 2279124-41-1 |
Antiproliferative Activity
Research indicates that compounds derived from imidazo[4,5-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. The effectiveness of this compound was evaluated in studies focusing on its IC50 values against different cell lines.
Key Findings:
-
Cell Lines Tested:
- HeLa (cervical cancer)
- A549 (lung cancer)
- MDA-MB-231 (breast cancer)
-
IC50 Values:
- The compound showed a range of IC50 values indicating varying levels of potency against the tested cell lines, with lower values suggesting higher antiproliferative activity.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[4,5-b]pyridine derivatives is influenced by their structural components. Modifications to functional groups can enhance or diminish their antiproliferative effects.
Notable Observations:
- The presence of hydroxyl (-OH) groups significantly improved antiproliferative activity.
- Structural modifications that maintain hydrogen donor capabilities were correlated with enhanced biological activity.
Study 1: Antiproliferative Effects on Cancer Cell Lines
In a study published in MDPI, the effects of various pyridine derivatives were analyzed, including the compound . The results demonstrated that:
- The compound exhibited significant cytotoxicity against HeLa cells with an IC50 value lower than 10 μM.
- Enhanced interactions with cellular membranes were noted due to hydrophobic regions in the molecular structure, facilitating better cellular uptake and activity .
Study 2: Comparative Analysis with Other Derivatives
A comparative study highlighted that derivatives with similar structures but different substituents displayed varied biological activities. For instance:
Properties
Molecular Formula |
C13H18N4 |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-methyl-3-(piperidin-3-ylmethyl)imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H18N4/c1-10-16-12-5-3-7-15-13(12)17(10)9-11-4-2-6-14-8-11/h3,5,7,11,14H,2,4,6,8-9H2,1H3 |
InChI Key |
QQUDULHBKNKUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CC3CCCNC3)N=CC=C2 |
Origin of Product |
United States |
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